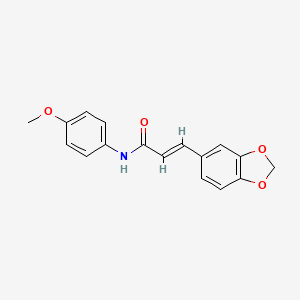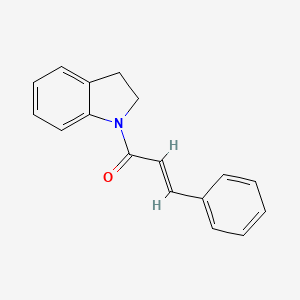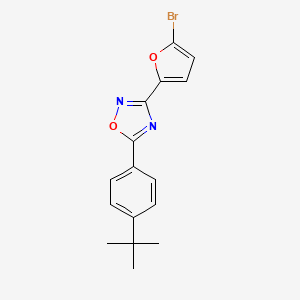![molecular formula C11H7BrN4OS2 B5581067 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5581067.png)
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H7BrN4OS2 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.92447 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol have been explored in several studies. For instance, research on thiocyanation, halogenation, and other reactions of 2-substituted 4-(2-furyl)thiazoles have been detailed, highlighting the directed reactivity and potential for producing derivatives with varied substitutions, which could be foundational for further applications in designing novel compounds with specific characteristics (Saldabol, Popelis, & Slavinska, 2002).
Biological Activities
The antimicrobial activities of various 1,2,4-triazole derivatives have been a subject of research, showing that these compounds exhibit significant bioactivity against a range of microorganisms. For example, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities revealed that these compounds show good to moderate activity, indicating their potential for development as novel antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticonvulsant and Antituberculosis Activity
Further, the synthesis of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives and their evaluation for anticonvulsant activity have been reported. Some of these derivatives exhibited protective effects in models of epilepsy, offering insights into the development of new therapeutic agents for seizure disorders. Additionally, some compounds showed marginal activity against M. tuberculosis H37 Rv, suggesting potential applications in antituberculosis therapy (Küçükgüzel et al., 2004).
Antileishmanial Activity
The antileishmanial activity of 4-amino-1,2,4-triazole derivatives has been explored, with compounds showing notable activity against Leishmania infantum promastigotes. This points to the potential of this compound derivatives in developing treatments for leishmaniasis, a neglected tropical disease (Süleymanoğlu et al., 2017).
Antifungal Evaluation
Research on novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs for their antifungal evaluation has demonstrated that these compounds possess varying degrees of antifungal activity. Such findings are crucial for the development of new antifungal agents, especially in the face of rising resistance to existing antifungal drugs (Terzioğlu Klip et al., 2010).
Wirkmechanismus
Target of Action
MLS000577293, also known as Salmeterol , primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway caliber, making it a key target in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
Salmeterol acts as a long-acting beta-2 adrenergic receptor agonist . By binding to the beta-2 adrenergic receptors in the bronchial smooth muscle, it stimulates a cascade of biochemical reactions that lead to the relaxation of bronchial smooth muscle . This results in bronchodilation and increased airflow .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by Salmeterol triggers the adenylate cyclase pathway. This leads to an increase in cyclic AMP levels within the cells, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Result of Action
The primary result of Salmeterol’s action is the relaxation of bronchial smooth muscle . This leads to bronchodilation and increased airflow, which can significantly alleviate symptoms in conditions such as asthma and COPD .
Eigenschaften
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4OS2/c12-9-4-3-7(19-9)6-13-16-10(14-15-11(16)18)8-2-1-5-17-8/h1-6H,(H,15,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFRNHSIOCVTB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)

![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5581006.png)


![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)


![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5581049.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-furamide](/img/structure/B5581051.png)
![2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5581059.png)
![4-hydroxy-7-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5581085.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581088.png)
